molecular formula C12H16FN3S B5864841 N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide

N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide

Cat. No.: B5864841
M. Wt: 253.34 g/mol
InChI Key: KEVLSFWVOFKIDV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a carbothioamide functional group. The unique combination of these groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with 4-methylpiperazine in the presence of a suitable carbothioamide reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatographic and spectroscopic analysis, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleoside transporters, affecting cellular uptake and metabolism of nucleosides.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide is unique due to its specific combination of a fluorophenyl group, a methylpiperazine moiety, and a carbothioamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVLSFWVOFKIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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